molecular formula C13H13N3O5 B1449359 {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1910769-55-9

{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No. B1449359
M. Wt: 291.26 g/mol
InChI Key: DYTTYLCPOPFJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate that is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .


Molecular Structure Analysis

The molecular structure of similar compounds such as 3-acetamidophenylboronic acid has been reported. It has a molecular formula of C8H10BNO3, an average mass of 178.981 Da, and a monoisotopic mass of 179.075378 Da .

Scientific Research Applications

Supramolecular Chemistry and Conformational Studies

  • Conformational Preferences and Supramolecular Complexes : Hydantoin-5-acetic acid, closely related to the compound , exhibits specific conformational preferences due to its rigid acceptor-donor-acceptor hydrogen-bonding site and a flexible side chain. These properties are crucial for forming supramolecular complexes. The study by Gerhardt, Tutughamiarso, and Bolte (2012) explored these conformations, providing insights into the potential for creating targeted molecular assemblies (Gerhardt, Tutughamiarso, & Bolte, 2012).

Organic Synthesis and Chemical Properties

  • Novel Triazafulvalene System : The synthesis of new triazafulvalene systems through cycloaddition and substitution reactions has been explored, demonstrating the versatility of imidazolidin-4-ylidene derivatives in creating novel organic compounds with potential applications in materials science and catalysis (Uršič, Svete, & Stanovnik, 2010).

Antimicrobial and Antitumor Activities

  • Antibacterial Activity of Derivatives : A series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, showed promising antibacterial activity, particularly against Gram-positive bacterial strains. This research suggests the potential of these compounds in developing new antibacterial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

properties

IUPAC Name

2-[1-(3-acetamidophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-7(17)14-8-3-2-4-9(5-8)16-12(20)10(6-11(18)19)15-13(16)21/h2-5,10H,6H2,1H3,(H,14,17)(H,15,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTTYLCPOPFJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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